(S)-1-(pyridin-2-yl)ethanamine dihydrochloride is a chiral amine compound with significant relevance in medicinal chemistry. This compound is recognized for its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of various bioactive molecules. Its systematic name is (S)-1-(pyridin-2-yl)ethan-1-amine dihydrochloride, and it has a molecular formula of CHClN with a molecular weight of 195.09 g/mol .
This compound can be synthesized through various methods, notably through reductive amination processes involving pyridine derivatives. The primary source of information regarding its synthesis and properties comes from patent literature and chemical databases that detail its preparation and applications .
(S)-1-(pyridin-2-yl)ethanamine dihydrochloride falls under the category of organic compounds, specifically as an amine and a hydrochloride salt. It is classified as a chiral amine due to the presence of a stereocenter in its structure, which contributes to its pharmacological properties.
The synthesis of (S)-1-(pyridin-2-yl)ethanamine dihydrochloride typically involves the following methods:
The typical reaction conditions involve maintaining an inert atmosphere and controlling temperature to optimize yield and selectivity. For instance, reactions are often carried out at room temperature to enhance efficiency without compromising the integrity of sensitive intermediates .
The molecular structure of (S)-1-(pyridin-2-yl)ethanamine dihydrochloride features a pyridine ring attached to an ethanamine moiety. The stereochemistry is defined by the (S)-configuration at the chiral center adjacent to the nitrogen atom.
(S)-1-(pyridin-2-yl)ethanamine dihydrochloride participates in several chemical reactions:
The reactions typically require careful control of pH and temperature, as well as appropriate solvents to ensure high yields and purity of products .
The mechanism by which (S)-1-(pyridin-2-yl)ethanamine dihydrochloride exerts its biological effects involves interaction with neurotransmitter systems, particularly those related to serotonin and norepinephrine pathways.
Research indicates that compounds similar to (S)-1-(pyridin-2-yl)ethanamine exhibit antidepressant and analgesic properties by modulating these neurotransmitter systems, thus influencing mood and pain perception .
Relevant analyses include Nuclear Magnetic Resonance spectroscopy (NMR), which provides insights into structural characteristics, confirming both purity and identity .
(S)-1-(pyridin-2-yl)ethanamine dihydrochloride serves multiple roles in scientific research:
This compound exemplifies the intersection of synthetic chemistry and pharmacology, highlighting its significance in drug development and therapeutic applications.
Reductive amination stands as the predominant synthetic route for accessing enantiomerically pure (S)-1-(pyridin-2-yl)ethanamine, the free base precursor to the dihydrochloride salt. This one-pot methodology efficiently couples 2-acetylpyridine with ammonia or ammonium salts in the presence of a chiral catalyst and reducing agent, directly generating the desired chiral amine scaffold. The critical challenge lies in achieving high enantioselectivity while suppressing undesired dialkylation and controlling imine/enamine equilibrium intermediates.
Sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE) emerges as a particularly effective reducing agent due to its mild nature and exceptional functional group tolerance. This selectivity allows preservation of the pyridine ring system during reduction, a significant advantage over more aggressive hydride sources like lithium aluminium hydride (LiAlH₄). Catalytic hydrogenation represents a scalable alternative, utilizing molecular hydrogen (H₂) with transition metal catalysts like supported iridium or ruthenium complexes. While offering atom economy, this method requires careful optimization of pressure and temperature to maintain enantioselectivity imparted by chiral ligands [5] [9].
Table 1: Reducing Agents for Reductive Amination of 2-Acetylpyridine
Reducing Agent | Solvent | Chiral Inducer | Key Advantage | Limitation |
---|---|---|---|---|
NaBH(OAc)₃ | DCE, THF | (S)-Proline derivatives | High chemoselectivity, mild conditions | Slower reaction kinetics |
NaBH₃CN | MeOH, TFE | None (pre-formed imine) | Acid-stable | Toxicity concerns |
H₂ (5-80 bar) | MeOH, EtOAc | Ir/Phosphoramidite | Atom economy, scalable | Requires high-pressure equipment |
NaBH₄ with B(OH)₃ | Solvent-free | None (pre-formed imine) | Simplified workup | Limited enantiocontrol options |
A crucial advancement involves stepwise imine formation followed by stereoselective reduction. Pre-forming the imine from 2-acetylpyridine and ammonia under controlled conditions (e.g., in methanol, often with molecular sieves) isolates this equilibrium step. Subsequent reduction using a chiral catalyst, such as an Ir-phosphoramidite complex, then achieves high enantiomeric excess (ee >95%) for the (S)-enantiomer. This approach minimizes the formation of the dialkylated tertiary amine byproduct by limiting the availability of the carbonyl component during the reduction phase [5] [8].
Achieving high enantiomeric purity in (S)-1-(pyridin-2-yl)ethanamine necessitates sophisticated asymmetric catalysis, primarily due to the coordinative and electronic properties of the pyridine ring which can interfere with chiral catalysts. Iridium complexes ligated by sterically demanding, tunable phosphoramidite ligands (e.g., H₈-BINOL derivatives with 3,3'-1-naphthyl substituents, designated as L4) have demonstrated exceptional performance in the direct asymmetric reductive amination (DARA) of 2-acetylpyridine with ammonia equivalents. These catalysts operate at remarkably low loadings (0.02–0.05 mol%), enabling cost-effective synthesis [9].
The mechanism involves a sophisticated interplay between the catalyst and the imine intermediate. Density Functional Theory (DFT) studies reveal that the primary alkyl imine (formed from 2-acetylpyridine and ammonia) coordinates to the Ir-center. Crucially, the chiral environment is enforced by two key hydrogen-bonding interactions:
Table 2: Ligand Effects in Iridium-Catalyzed Asymmetric Reductive Amination
Ligand Structure | 3,3'-Substituent | Yield (%) | ee (%) | Note |
---|---|---|---|---|
L1 | H (H₈-BINOL) | 85 | 54 | Baseline ligand, moderate ee |
L2 | Methyl | 68 | 43 | Smaller substituents decrease performance |
L3 | Phenyl | 92 | 69 | Improved steric bulk enhances ee |
L4 | 1-Naphthyl | 95 | 97 | Optimal steric bulk and confinement |
L5 (Modified) | Bulkier aryl | 90 | 99 (opposite config.) | For highly sterically hindered ketones |
Additives play a vital role in modulating reactivity and selectivity. Lewis acids (e.g., FeCl₃) or Brønsted acids (e.g., HCl) significantly enhance enantioselectivity, likely by promoting imine formation and activating the imine towards asymmetric hydride transfer. Solvent optimization is critical; mixtures of trifluoroethanol (TFE) and methyl acetate often provide the best combination of solubility for reactants and products while maintaining catalyst stability and high enantioselectivity. The steric bulk of the 3,3'-substituents on the phosphoramidite ligand (L4 with 1-naphthyl groups) is essential for effective differentiation of the prochiral faces of the imine substrate, leading to ee values exceeding 95% for the target (S)-amine [9].
Conversion of the free base (S)-1-(pyridin-2-yl)ethanamine to its dihydrochloride salt (CAS 40154-78-7, MF: C₇H₁₂Cl₂N₂, MW: 195.09 g/mol) is performed to drastically improve key pharmaceutical properties. This salt formation, typically achieved by treating the free amine in an anhydrous ethereal solvent (e.g., diethyl ether or THF) with hydrogen chloride (HCl) gas or concentrated hydrochloric acid, yields a crystalline, non-hygroscopic solid [1] [4] [6].
The dihydrochloride salt offers critical advantages:
Table 3: Impact of Salt Form on Key Properties of (S)-1-(Pyridin-2-yl)ethanamine
Property | Free Base | Monohydrochloride | Dihydrochloride (Target) |
---|---|---|---|
Molecular Weight | 122.17 g/mol | 158.63 g/mol [4] | 195.09 g/mol [1] |
Appearance | Oily liquid/low mp solid | Solid | Crystalline Solid [1] |
Hygroscopicity | Moderate/High | Moderate | Low [6] |
Aqueous Solubility | Low | Moderate | High |
Handling Properties | Poor (oily) | Good | Excellent |
Stability (Solid State) | Lower | Moderate | High [2] [6] |
The stoichiometry (dihydrochloride vs. monohydrochloride) is crucial. The pyridine nitrogen (pKa ~5.2) and the primary amine (pKa ~9-10 for alkylamines) are both protonated in the dihydrochloride salt under acidic conditions. This ensures complete ionization and maximizes solubility benefits. The pKa difference (>3 units) between the conjugate acid of the amine and the pyridinium ion ensures strong ionic bonding in the solid state, contributing to stability. Mitigating disproportionation, particularly in formulations like suspensions, can involve strategies such as pH adjustment or temperature control (cooling to 2-8°C), as disproportionation is both pH-dependent and temperature-sensitive [2] [6].
Transitioning the synthesis of (S)-1-(pyridin-2-yl)ethanamine dihydrochloride from traditional batch reactors to continuous flow systems addresses critical scale-up challenges associated with exothermic reactions, mixing efficiency, and precise control of reaction parameters (time, temperature, stoichiometry). Flow chemistry offers inherent advantages for the key steps: the reductive amination and potentially the HCl salt formation [3] [7].
Corning Advanced-Flow™ Reactors (AFR) exemplify technology enabling this transition. These reactors utilize patented heart-shaped fluidic modules (typically constructed from corrosion-resistant glass or silicon carbide) that provide exceptional heat transfer (high surface-to-volume ratios >1000 m²/m³ in lab modules) and intensive, rapid mixing. This is paramount for:
Scaling production in flow is achieved primarily through "numbering up" (operating multiple identical reactor modules in parallel) rather than "scaling up" (increasing reactor volume). This approach maintains the superior heat and mass transfer characteristics of the laboratory-scale process (e.g., 0.1L) when moving to production scales (e.g., 100L equivalent capacity). While the initial capital cost for parallel modules and a precision flow distribution system is significant, it is offset by gains in safety (smaller reagent inventories per module, contained processes), product quality (consistent reaction environment eliminates batch-to-batch variability), reduced footprint, and faster scale-up timelines (reported to be up to 50% faster than batch). The small reactor volume also drastically reduces the potential hazard severity in case of a thermal runaway compared to large batch vessels. Flow systems seamlessly integrate into cGMP manufacturing environments and comply with ATEX regulations for handling flammable solvents [3] [7].
Table 4: Scaling Approaches for Continuous Flow Synthesis
Scale-Up Approach | Principle | Advantages | Disadvantages | Applicability to Target Compound |
---|---|---|---|---|
Numbering Up | Parallel identical reactors | Maintains lab-scale performance, predictable | High cost, complex flow distribution | High (Preferred for production) |
Increasing Length | Longer channels/reactors | Simpler than numbering up, no distributors | High pressure drop, limited scale factor | Low (Limited scale potential) |
Increasing Channel Diameter | Larger reactors | Simpler engineering, single unit | Drastic loss of S/V ratio, poor mixing/HT | Very Low (Not suitable) |
Multi-CSTR Cascades | Series of small stirred tanks | Decouples mixing from flow rate, flexible | More complex than tubular, potential back-mixing | Moderate |
The development of integrated continuous processes covering the reductive amination, work-up, isolation of the free base (if necessary), salt formation, crystallization, and drying represents the cutting edge for efficient and sustainable manufacturing of high-purity (S)-1-(pyridin-2-yl)ethanamine dihydrochloride. Flow chemistry enables this integration, reducing solvent use, waste generation, and processing time compared to multi-step batch operations [3] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: